Dihydroxyacetone phosphate dilithium salt

描述

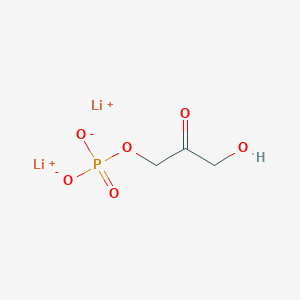

Dihydroxyacetone phosphate dilithium salt (DHAP dilithium salt, CAS 102783-56-2) is a critical intermediate in glycolysis, gluconeogenesis, and lipid metabolism. It serves as a substrate for enzymes such as triosephosphate isomerase (TIM) and fructose-1,6-bisphosphate aldolase (ALDOA) . Structurally, it consists of a phosphorylated dihydroxyacetone backbone stabilized by two lithium ions (empirical formula: C₃H₅Li₂O₆P; molecular weight: 181.92 g/mol) .

准备方法

Synthetic Routes and Reaction Conditions

Dihydroxyacetone phosphate dilithium salt can be synthesized through both chemical and enzymatic routes. Chemical synthetic routes often focus on producing a storable precursor that can be easily converted to dihydroxyacetone phosphate immediately before its use . One such method involves the Lewis acid-mediated regioselective epoxide ring opening with dibenzyl phosphate, followed by catalytic oxidation of the secondary alcohol by tetrapropylammonium perruthenate/N-methylmorpholine N-oxide, leading to dibenzyl-3-benzylhydroxyacetone phosphate. This stable stock material is then quantitatively hydrogenolyzed into dihydroxyacetone phosphate .

Enzymatic routes typically involve integrating the formation of dihydroxyacetone phosphate with upstream or downstream catalytic steps, leading to multi-enzyme arrangements with up to seven enzymes operating simultaneously . These routes often start from cheap unphosphorylated precursors such as dihydroxyacetone or glycerol, which are then converted to dihydroxyacetone phosphate through a series of enzymatic reactions .

Industrial Production Methods

Industrial production of this compound often relies on enzymatic methods due to their mild reaction conditions and suitability for multifunctional complex molecules . These methods are scalable and can be integrated into existing biochemical production processes.

化学反应分析

Enzymatic Aldol Condensation in Gluconeogenesis

DHAP dilithium salt participates in reversible aldol condensation reactions catalyzed by class II fructose-1,6-bisphosphate aldolases (FBAs). This reaction is essential for gluconeogenesis:

Reaction:

- Mechanistic Insights :

- The active site loop of Mycobacterium tuberculosis FBA (MtFBA) facilitates protonation/deprotonation via a water-mediated shuttle mechanism involving residue E169 .

- Structural studies of MtFBA bound to phosphoglycolohydroxamate (PGH) revealed a catalytically competent loop conformation critical for substrate binding .

Kinetic Parameters :

| Enzyme Source | (s⁻¹) | (µM) | Catalytic Efficiency () |

|---|---|---|---|

| MtFBA | 12.5 ± 0.7 | 45 ± 5 | 0.28 µM⁻¹s⁻¹ |

| E169A Mutant | 0.8 ± 0.1 | 120 ± 15 | 0.0067 µM⁻¹s⁻¹ |

Data derived from site-directed mutagenesis and kinetic assays .

Isomerization via Triosephosphate Isomerase (TIM)

DHAP equilibrates with glyceraldehyde-3-phosphate (GAP) through TIM-catalyzed isomerization:

Reaction:

- Deuterium Exchange Studies :

Product Yields in D₂O :

| Enzyme Source | DHAP Yield (%) | Deuterated GAP Yield (%) |

|---|---|---|

| Chicken TIM | 49 | 51 |

| Wildtype Tbb TIM | 40 | 60 |

| Engineered monoTIM | 34 | 66 |

Data from NMR analyses of reaction intermediates .

Role in Perturbed Metabolic Pathways

Under nicotinamide phosphoribosyltransferase (NAMPT) inhibition, DHAP contributes to aberrant aldolase reactions:

Reactions :

科学研究应用

Enzyme Assays

Dihydroxyacetone phosphate dilithium salt serves as a substrate for various enzyme assays, notably triosephosphate isomerase (TIM) assays. TIM catalyzes the interconversion of DHAP and glyceraldehyde 3-phosphate, which is crucial for glycolysis and gluconeogenesis pathways. This property makes DHAP essential for studying enzyme kinetics and mechanisms.

Key Studies:

- A study highlighted the role of DHAP in understanding the activation mechanism of TIM by phosphite dianion, emphasizing its importance in enzyme conformational changes during catalysis .

Metabolic Pathways

DHAP plays a vital role in several metabolic pathways, including:

- Glycolysis : As an intermediate that participates in energy production.

- Gluconeogenesis : Involved in the synthesis of glucose from non-carbohydrate sources.

- Fructose Metabolism : Utilized in studies related to fructose metabolism and its implications in metabolic disorders.

Research Insights:

- Research indicates that DHAP is integral to fructose metabolism, aiding in the study of glycation processes and their physiological impacts .

Glycation Research

The compound is also employed in glycation studies, where it helps to explore the non-enzymatic glycation of proteins, a process linked to various diseases such as diabetes and Alzheimer's. By understanding the role of DHAP in glycation, researchers can investigate potential therapeutic interventions.

Relevant Findings:

- Studies have shown that DHAP can be used to analyze cellular glycation stress, providing insights into the biochemical pathways affected by high sugar levels .

Buffering Agent in Electrophoresis

In addition to its role as a substrate, DHAP is utilized as a buffering agent during electrophoresis. Its zwitterionic nature allows it to maintain pH stability during the separation of biomolecules, enhancing the resolution of protein and nucleic acid analyses.

Intermediate in Synthesis

DHAP serves as an intermediate in synthesizing various bioactive compounds. Its versatility allows it to be used in creating phospholipids and other metabolites essential for cellular functions.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Enzyme Assays | Substrate for triosephosphate isomerase assays |

| Metabolic Pathways | Involved in glycolysis, gluconeogenesis, and fructose metabolism |

| Glycation Research | Study of non-enzymatic glycation processes linked to diseases |

| Buffering Agent | Used in electrophoresis for maintaining pH stability |

| Intermediate Synthesis | Precursor for synthesizing various bioactive compounds |

作用机制

Dihydroxyacetone phosphate dilithium salt exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes such as fructose-bisphosphate aldolase and triosephosphate isomerase, facilitating the conversion of three-carbon sugar pools in glycolysis and gluconeogenesis . The compound’s molecular targets include these enzymes, which play crucial roles in cellular metabolism .

相似化合物的比较

Key Properties :

- Purity : ≥93% enzymatic grade, with impurities including ~0.2 mol% D-glyceraldehyde 3-phosphate .

- Solubility : Readily soluble in water (50 mg/mL) .

- Applications :

- Stability : Requires storage at −20°C to prevent decomposition into reactive byproducts like methylglyoxal .

Dihydroxyacetone Phosphate Dimethyl Acetal

Molecular Characteristics : A stabilized precursor with a dimethyl acetal group replacing the phosphate’s hydroxyl group. Crystallizes as cyclohexylammonium or other counterion salts .

Key Differences :

- Stability : Highly stable at room temperature due to the acetal group, unlike DHAP dilithium salt .

- Activation Requirement : Requires acidic hydrolysis to release active DHAP, making it less convenient for immediate biochemical use .

- Applications : Primarily used in synthetic chemistry as a precursor for DHAP generation .

Dihydroxyacetone Phosphate Lithium Salt (Monolithium)

Molecular Characteristics : Empirical formula C₃H₇O₆P·Li (molecular weight: 170.06 g/mol for free acid) .

Key Differences :

- Counterion: Single lithium ion vs.

- Purity : ≥95% (TLC grade), slightly higher than the dilithium salt’s enzymatic grade .

- Usage : Less commonly referenced in enzyme assays compared to the dilithium form, suggesting dilithium’s superior compatibility with biochemical systems .

Dihydroxyacetone Phosphate Dimethyl Ketal Di(monocyclohexylammonium) Salt

Molecular Characteristics : Features a dimethyl ketal group and cyclohexylammonium counterions .

Key Differences :

- Solubility : Likely more soluble in organic solvents due to cyclohexylammonium ions, unlike the aqueous-friendly dilithium salt.

- Application : Used in niche organic syntheses rather than enzymatic studies .

Dihydroxyacetone Phosphate Magnesium Salt

Molecular Characteristics : Contains magnesium ions (exact formula unspecified) .

Key Differences :

- Counterion Effects: Magnesium’s divalent nature may interfere with enzymes requiring monovalent ions, limiting its use in standard assays .

- Biological Role : Implicated in lipid biosynthesis, suggesting specialized applications distinct from dilithium salt’s broad metabolic use .

Data Table: Comparative Analysis

Research Findings and Implications

- Enzymatic Compatibility : DHAP dilithium salt is preferred in enzyme assays due to its immediate reactivity and compatibility with aqueous buffers, unlike acetal derivatives requiring hydrolysis .

- Stability Trade-offs : While dimethyl acetal derivatives offer stability, they are unsuitable for time-sensitive assays, highlighting the dilithium salt’s niche in dynamic metabolic studies .

- Counterion Impact : The dilithium form’s dual lithium ions enhance solubility and reduce interference in reactions compared to magnesium or cyclohexylammonium salts .

生物活性

Dihydroxyacetone phosphate dilithium salt (DHAP) is a critical metabolic intermediate involved in various biochemical pathways, including glycolysis and gluconeogenesis. This article provides an in-depth exploration of its biological activity, including case studies, research findings, and a summary of its applications in enzymatic assays and metabolic studies.

Dihydroxyacetone phosphate (DHAP) is a zwitterionic compound characterized by the presence of both positive and negative charges. The dilithium salt form enhances its solubility and stability in biological assays. The molecular formula for DHAP is with a molecular weight of approximately 181.92 g/mol. Its structural representation includes:

- Functional Groups : Hydroxyl groups (-OH), phosphate group (-PO₄), and a ketone group (C=O).

The compound is soluble in water, forming a clear solution upon dissolution.

Role in Metabolism

DHAP plays a pivotal role in carbohydrate metabolism:

- Glycolysis : DHAP is produced from fructose 1,6-bisphosphate through the action of aldolase enzymes. It can be converted into glyceraldehyde 3-phosphate (G3P), which continues through the glycolytic pathway to produce energy.

- Gluconeogenesis : In the synthesis of glucose from non-carbohydrate precursors, DHAP serves as an intermediate, highlighting its importance in maintaining glucose homeostasis.

Enzymatic Assays and Applications

DHAP is widely utilized as a substrate in various enzymatic assays, particularly those involving triosephosphate isomerase (TPI). Its role as a substrate allows researchers to study enzyme kinetics and mechanisms associated with carbohydrate metabolism.

Table 1: Summary of Enzymatic Applications

| Enzyme | Function | Substrate |

|---|---|---|

| Triosephosphate Isomerase (TPI) | Converts DHAP to G3P | Dihydroxyacetone phosphate |

| Aldolase | Catalyzes the condensation of DHAP with G3P | Dihydroxyacetone phosphate |

| Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) | Involved in glycolysis, utilizing G3P | Glyceraldehyde 3-phosphate |

Case Studies

- In Vitro Glycation Studies : A study investigated the glycation of human serum albumin (HSA) by DHAP, revealing that DHAP can participate in the formation of advanced glycation end-products (AGEs). This has implications for understanding diabetic complications where AGEs play a significant role .

- Enzyme Inhibition Research : Research has highlighted the potential of DHAP as a competitive substrate for class II fructose 1,6-bisphosphate aldolases (FBAs). This enzyme's inhibition by compounds mimicking DHAP suggests therapeutic avenues for targeting bacterial pathogens .

- Metabolic Profiling : A study involving vitamin D deficiency examined the metabolic profiles associated with obesity, utilizing DHAP as part of the analysis to differentiate between obese and non-obese subjects .

Research Findings

Recent studies have shown that alterations in DHAP levels can influence various metabolic pathways:

- Reactive Carbonyl Species : Research indicates that reactive carbonyls generated during metabolic processes can interact with DHAP, potentially leading to cellular damage .

- Antibacterial Targets : The structural dynamics of FBAs interacting with DHAP have been studied to identify potential antibacterial targets against pathogens like Mycobacterium tuberculosis .

常见问题

Q. Basic: What experimental protocols are recommended for quantifying DHAP-DL in biological samples?

Fluorometric assays using enzymatic coupling are widely employed. Key steps include:

- Standard Preparation : Freshly dilute DHAP-DL to 1 mM using assay buffer, then serially dilute to 50 µM for a standard curve. Unused diluted standards degrade within 4 hours, necessitating fresh preparation for each experiment .

- Reaction Setup : Use duplicate wells for standards, controls, and samples to ensure reproducibility. For NADH-rich samples, include background control wells to subtract fluorescence interference .

- Data Normalization : Subtract background fluorescence (from NADH or other reducing agents) to improve accuracy .

Q. Advanced: How can researchers mitigate interference from NADH when quantifying DHAP-DL in cellular extracts?

NADH generates false-positive signals in fluorometric assays. To address this:

- Parallel Controls : Prepare duplicate samples without the detection enzyme to measure NADH-specific fluorescence. Subtract these values from test wells .

- Enzymatic Depletion : Pre-treat samples with NADH oxidase or alternative enzymes to eliminate endogenous NADH before DHAP-DL quantification .

Q. Basic: What are the storage and handling requirements for DHAP-DL to ensure stability?

- Storage : Store lyophilized DHAP-DL at −20°C in airtight containers to prevent hydrolysis. Reconstituted solutions in neutral buffers (e.g., 50 mg/mL in water) remain stable for ≤4 hours at room temperature .

- Handling : Avoid repeated freeze-thaw cycles. Use nitrogen-purged vials for long-term storage of solutions to minimize oxidation .

Q. Advanced: How do trace impurities in DHAP-DL (e.g., D-glyceraldehyde 3-phosphate) impact experimental outcomes?

DHAP-DL typically contains ~0.2 mol% D-glyceraldehyde 3-phosphate, which can interfere with enzyme kinetics studies (e.g., triosephosphate isomerase assays).

- Purification : Use anion-exchange chromatography or enzymatic conversion (e.g., using triosephosphate isomerase) to remove contaminants .

- Controls : Include blank reactions without DHAP-DL to quantify background activity from impurities .

Q. Basic: What metabolic pathways involve DHAP-DL, and how is it utilized in pathway analysis?

DHAP-DL is a central intermediate in:

- Glycolysis/Gluconeogenesis : Converts to glyceraldehyde-3-phosphate via triosephosphate isomerase .

- Lipid Biosynthesis : Precursor for glycerol-3-phosphate, critical in phospholipid and triglyceride synthesis .

- Enzyme Characterization : Used to study aldolase (ALDOA) activity in fructose metabolism and triosephosphate isomerase kinetics .

Q. Advanced: What structural validation methods are recommended for confirming DHAP-DL purity and identity?

- Mass Spectrometry : Compare tandem MS data with reference spectra in the METLIN Metabolite Database .

- Enzymatic Assays : Validate functionality via coupled reactions (e.g., glycerol-3-phosphate dehydrogenase) to confirm catalytic activity .

- NMR : Analyze P and H spectra to detect phosphoester bonds and confirm absence of degradation products .

Q. Basic: How should researchers design dose-response experiments using DHAP-DL in enzyme inhibition studies?

- Range Selection : Test DHAP-DL concentrations spanning 0.1–10× the estimated (e.g., 1–100 µM for ALDOA) .

- Controls : Include substrate-free and enzyme-free wells to account for non-specific hydrolysis or background signals .

- Kinetic Parameters : Calculate and using nonlinear regression (e.g., Michaelis-Menten model) .

Q. Advanced: How can discrepancies in DHAP-DL activity data across studies be resolved?

Common sources of variability include:

- Cation Effects : Lithium ions (5.5–8% in DHAP-DL) may inhibit Mg-dependent enzymes. Substitute with magnesium salts for compatible assays .

- pH Sensitivity : DHAP-DL stability varies with pH; optimize buffer conditions (e.g., pH 7.4 for physiological relevance) .

- Sample Preparation : Centrifuge cellular extracts at 15,000×g to remove particulates that interfere with fluorescence readings .

Q. Basic: What safety precautions are essential when handling DHAP-DL in laboratory settings?

- PPE : Wear gloves and eye protection. Although DHAP-DL is non-hazardous per GHS, avoid inhalation or skin contact to prevent irritation .

- Waste Disposal : Collect solid waste mechanically and dispose via approved chemical waste protocols to prevent environmental release .

Q. Advanced: What computational tools aid in modeling DHAP-DL’s role in metabolic flux analysis?

属性

IUPAC Name |

dilithium;(3-hydroxy-2-oxopropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P.2Li/c4-1-3(5)2-9-10(6,7)8;;/h4H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIKESRFRWLYIA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(C(=O)COP(=O)([O-])[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Li2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585136 | |

| Record name | Dilithium 3-hydroxy-2-oxopropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-56-2 | |

| Record name | Dilithium 3-hydroxy-2-oxopropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。